Cyamelide

Description

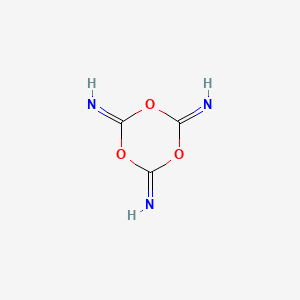

Structure

3D Structure

Properties

CAS No. |

462-02-2 |

|---|---|

Molecular Formula |

C3H3N3O3 |

Molecular Weight |

129.07 g/mol |

IUPAC Name |

1,3,5-trioxane-2,4,6-triimine |

InChI |

InChI=1S/C3H3N3O3/c4-1-7-2(5)9-3(6)8-1/h4-6H |

InChI Key |

SMEDVXJKKOXLCP-UHFFFAOYSA-N |

SMILES |

C1(=N)OC(=N)OC(=N)O1 |

Canonical SMILES |

C1(=N)OC(=N)OC(=N)O1 |

Origin of Product |

United States |

Foundational & Exploratory

The Chemical Architecture of Cyamelide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide, a polymeric derivative of cyanic acid, presents a unique chemical structure with intriguing properties. This technical guide provides a comprehensive overview of the chemical and physical characteristics of this compound, with a focus on its molecular structure. While the amorphous and insoluble nature of this compound has posed challenges to its complete experimental characterization, this document synthesizes the available theoretical and comparative data to offer a detailed understanding of its architecture. This guide also outlines the synthetic pathways to this compound and discusses potential reaction mechanisms, providing a valuable resource for researchers in materials science and medicinal chemistry.

Introduction

This compound is a white, amorphous solid with the chemical formula (C₃H₃N₃O₃)[1][2][3]. It is recognized as a polymer of cyanic acid and is an isomer of cyanuric acid[2][4]. Its insolubility in water and most organic solvents makes it a chemically inert material[2][3]. The IUPAC name for the monomeric unit of this compound is 1,3,5-trioxane-2,4,6-triimine, and its CAS registry number is 462-02-2[1]. This guide delves into the specifics of its chemical structure, synthesis, and reactivity.

Chemical Structure

The fundamental structure of this compound consists of a repeating 1,3,5-trioxane ring, which is a six-membered ring with alternating oxygen and carbon atoms. Each carbon atom in the ring is double-bonded to an imine (=NH) group[1].

Molecular Formula and Weight

The empirical formula for the monomeric unit of this compound is C₃H₃N₃O₃. The molecular weight of this monomeric unit is approximately 129.07 g/mol [1][3].

Bonding and Geometry

Due to the amorphous and insoluble nature of this compound, a definitive crystal structure analysis through X-ray diffraction has not been reported in the literature. Consequently, precise experimental data on bond lengths and angles are not available. However, theoretical and computational studies on related 1,3,5-trioxane structures can provide valuable insights into the expected geometry of the this compound ring.

For comparative purposes, the table below summarizes theoretical bond lengths and angles for the parent 1,3,5-trioxane ring, which forms the core of the this compound structure. It is important to note that the presence of the exocyclic imine groups in this compound will influence the electron distribution and geometry of the ring.

| Parameter | Atom Pair/Triplet | Theoretical Value (1,3,5-trioxane) |

| Bond Length | C-O | ~1.41 Å |

| C-H | ~1.10 Å | |

| Bond Angle | O-C-O | ~111° |

| C-O-C | ~112° | |

| H-C-H | ~109° |

Note: These values are for the unsubstituted 1,3,5-trioxane ring and are provided for illustrative purposes. Actual values for this compound may differ.

Synthesis of this compound

This compound is primarily formed through the polymerization of cyanic acid (HNCO). The reaction conditions, particularly temperature, play a crucial role in determining the product distribution between this compound and its isomer, cyanuric acid[5].

Polymerization of Cyanic Acid

At temperatures below 0°C, the polymerization of cyanic acid predominantly yields this compound. This process is believed to occur through the cleavage of the C=O double bond of isocyanic acid (a tautomer of cyanic acid)[5].

Synthesis from Potassium Cyanate and Oxalic Acid

A common laboratory-scale synthesis involves the reaction of potassium cyanate (KOCN) with oxalic acid.

Experimental Protocol: Synthesis of this compound

Materials:

-

Potassium cyanate (KOCN)

-

Oxalic acid (H₂C₂O₄)

-

Distilled water

-

Ethanol

Procedure:

-

In a suitable reaction vessel, dissolve 30 g of urea and 24 g of anhydrous potassium carbonate in a minimal amount of water.

-

Gently heat the mixture until it melts, and continue heating until gas evolution ceases.

-

Allow the mixture to cool and then dilute it with 40 mL of water containing a few drops of a potassium hydroxide solution.

-

If any insoluble material remains, add 20 mL of water and heat to 50°C.

-

Filter the hot solution.

-

Cool the filtrate in an ice bath with stirring and add 100 mL of 96% ethanol.

-

Continue stirring in the ice bath for 30 minutes to precipitate potassium cyanate.

-

Collect the precipitate by suction filtration and wash it twice with 10 mL of ethanol.

-

To synthesize this compound, an aqueous solution of the prepared potassium cyanate is reacted with a stoichiometric amount of oxalic acid. The resulting white precipitate of this compound is collected by filtration, washed with water and ethanol, and dried.

Spectroscopic Characterization

The insoluble and amorphous nature of this compound makes its characterization by conventional spectroscopic methods challenging.

Infrared (IR) Spectroscopy

| Functional Group | Vibration | Expected Wavenumber (cm⁻¹) |

| N-H (imine) | Stretching | 3300 - 3500 |

| C=N (imine) | Stretching | 1640 - 1690 |

| C-O-C (ether) | Asymmetric Stretching | 1070 - 1150 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its insolubility, solution-state NMR is not a viable technique for the characterization of this compound. Solid-state NMR (ssNMR) would be the method of choice to probe its structure. A hypothetical ¹³C ssNMR spectrum would be expected to show a resonance for the carbon atoms of the trioxane ring, likely in the range of 80-100 ppm, and a downfield signal for the imine carbons, potentially above 160 ppm.

Mass Spectrometry

Conventional mass spectrometry is not suitable for the direct analysis of the polymeric structure of this compound. Pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS) would be a more appropriate technique. In this method, the polymer is thermally decomposed into smaller, volatile fragments that can be separated by gas chromatography and identified by mass spectrometry[6][7][8][9][10]. The fragmentation pattern would provide valuable information about the repeating units and the overall structure of the polymer.

Reaction Mechanisms

Polymerization of Cyanic Acid to this compound

The formation of this compound from cyanic acid is a complex polymerization process. At lower temperatures, it is proposed that the isocyanic acid tautomer undergoes a cycloaddition reaction.

Caption: Proposed polymerization of isocyanic acid to form this compound.

Hydrolysis of this compound

This compound is known to be relatively inert, but under forcing conditions (e.g., strong acid or base and heat), it can undergo hydrolysis to yield cyanuric acid and ammonia. The proposed mechanism involves the nucleophilic attack of water on the carbon atoms of the trioxane ring, leading to ring opening.

Caption: Proposed hydrolysis pathway of this compound to cyanuric acid.

Conclusion

This compound remains a molecule of interest due to its polymeric nature and its relationship to the industrially significant cyanuric acid. While its physical properties have limited its thorough experimental characterization, this guide provides a comprehensive overview of its chemical structure based on available data and theoretical considerations. Further research, particularly utilizing advanced solid-state characterization techniques, is necessary to fully elucidate the intricate three-dimensional structure and properties of this unique polymer. The provided experimental and mechanistic insights serve as a valuable foundation for future investigations into the synthesis and applications of this compound and related materials.

References

- 1. This compound | C3H3N3O3 | CID 12305305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. medkoo.com [medkoo.com]

- 4. researchgate.net [researchgate.net]

- 5. sciencemadness.org [sciencemadness.org]

- 6. Pyrolysis Gas Chromatography-Mass Spectrometry | Environmental Molecular Sciences Laboratory [emsl.pnnl.gov]

- 7. researchgate.net [researchgate.net]

- 8. d-nb.info [d-nb.info]

- 9. pstc.org [pstc.org]

- 10. chromatographyonline.com [chromatographyonline.com]

Formation of Cyamelide from Cyanic Acid: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide, a polymeric form of cyanic acid, presents a unique molecular structure with potential implications in materials science and as a component in complex chemical systems. Its formation is a competitive process alongside the trimerization of cyanic acid to cyanuric acid, with reaction conditions dictating the predominant product. This technical guide provides a comprehensive overview of the synthesis, characterization, and properties of this compound, with a focus on quantitative data and detailed experimental protocols to aid researchers in its study.

Introduction

Cyanic acid (HNCO) is a reactive chemical species that readily undergoes polymerization to form two main products: the cyclic trimer, cyanuric acid, and the linear or cross-linked polymer, this compound.[1] this compound is an amorphous, white, porcelain-like solid that is notably insoluble in water and many common organic solvents.[1] The formation of this compound is favored at lower temperatures, typically below 0°C, while higher temperatures promote the formation of the more stable cyanuric acid.[2] Understanding the controlled formation of this compound is crucial for applications where its unique polymeric structure may be desired and for minimizing its formation as an impurity in cyanuric acid synthesis.

Synthesis of Cyanic Acid and this compound

The primary route to this compound involves the controlled polymerization of cyanic acid. Therefore, the synthesis and purification of the cyanic acid monomer are critical first steps.

Preparation of Cyanic Acid

Cyanic acid is typically prepared by the thermal depolymerization of cyanuric acid or the pyrolysis of urea.[3][4]

Experimental Protocol: Preparation of Cyanic Acid by Pyrolysis of Urea [3]

-

Place a 3.0 g sample of urea in a three-neck round-bottom flask equipped with a thermometer, a nitrogen inlet, and a condenser connected to a collection flask cooled in a dry ice/acetone bath.

-

Heat the flask in a sand bath.

-

Initiate a slow purge of nitrogen gas through the flask.

-

Gradually increase the temperature. Cyanic acid begins to evolve at temperatures above 152°C.[5]

-

Collect the condensed cyanic acid in the cooled collection flask. The monomer is only stable at low temperatures and should be used immediately.

Polymerization to this compound

The polymerization of cyanic acid to this compound is highly dependent on temperature.

Experimental Protocol: Low-Temperature Polymerization of Cyanic Acid to this compound

-

Maintain the freshly prepared liquid cyanic acid at a temperature below 0°C.

-

Allow the polymerization to proceed at this low temperature. The liquid will gradually solidify into a white mass.

-

To isolate this compound, the resulting solid mixture is treated with hot water to dissolve the more soluble cyanuric acid.

-

Filter the suspension while hot to collect the insoluble this compound.

-

Wash the collected solid with hot water and then with a suitable organic solvent (e.g., ethanol) to remove any remaining impurities.

-

Dry the purified this compound under vacuum.

Quantitative Analysis

The quantitative determination of this compound in a mixture with cyanuric acid is challenging due to the insolubility of this compound. A common approach involves the complete hydrolysis of the mixture followed by the analysis of the resulting products, or the use of solid-state analytical techniques. For soluble related compounds, HPLC and GC-MS/MS methods have been developed and could be adapted.[6][7][8]

Table 1: Analytical Methods for Cyanuric Acid and Related Compounds

| Analytical Technique | Sample Preparation | Detection Limit | Reference |

| HPLC-DAD | Alkaline extraction (pH 11-12) to prevent precipitation. | ~90 µg/g for cyanuric acid | [6] |

| GC-MS/MS | Extraction with diethylamine/water/acetonitrile, followed by derivatization with BSTFA. | 0.002 mg/kg for cyanuric acid | [8] |

| MEKC | Protein removal with HCl, cleanup with Sep-Pak C18. | 0.08 µg/mL for cyanuric acid | [1] |

Characterization of this compound

Spectroscopic Analysis

4.1.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a valuable tool for distinguishing this compound from cyanuric acid based on their different functional groups and bonding arrangements.

Experimental Protocol: FTIR Analysis of this compound

-

Prepare a KBr pellet by mixing a small amount of finely ground, dry this compound with dry KBr powder.

-

Press the mixture into a transparent pellet.

-

Record the FTIR spectrum from 4000 to 400 cm⁻¹.

-

Alternatively, for attenuated total reflectance (ATR)-FTIR, place the solid sample directly on the ATR crystal.

Table 2: Expected FTIR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| ~3200 | N-H stretching |

| ~1700 | C=O stretching |

| ~1400-1600 | C-N stretching and N-H bending |

| ~1200-1300 | C-O-C stretching (in the polymer backbone) |

4.1.2. Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy

Solid-state NMR, particularly ¹³C and ¹⁵N NMR, can provide detailed structural information about the polymeric nature of this compound.

Experimental Protocol: Solid-State NMR Analysis of this compound [9][10]

-

Pack the finely powdered this compound sample into a solid-state NMR rotor (e.g., 4 mm zirconia rotor).

-

Acquire ¹³C and ¹⁵N spectra using a cross-polarization magic-angle spinning (CP/MAS) experiment.

-

Use a high-power proton decoupling sequence during acquisition to obtain high-resolution spectra.

-

Reference the chemical shifts to a standard compound (e.g., adamantane for ¹³C, glycine for ¹⁵N).

Table 3: Expected Solid-State NMR Chemical Shifts for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Comments |

| ¹³C | 150-160 | Carbonyl-like carbon in the polymer backbone. |

| ¹⁵N | 100-150 | Amide-like nitrogen in the polymer backbone. |

Thermal Analysis

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to study the thermal stability and decomposition of this compound.

Experimental Protocol: Thermal Analysis of this compound [11][12]

-

Place a small, accurately weighed sample (5-10 mg) of this compound into an alumina or platinum crucible.

-

For TGA, heat the sample under a controlled atmosphere (e.g., nitrogen or air) at a constant heating rate (e.g., 10 °C/min) and record the mass loss as a function of temperature.

-

For DSC, heat the sample under a controlled atmosphere at a constant heating rate and record the heat flow to or from the sample.

Table 4: Expected Thermal Properties of this compound

| Property | Expected Value/Behavior |

| Decomposition Temperature | Begins to decompose at temperatures above 250°C. |

| Decomposition Products | Expected to depolymerize to isocyanic acid and other small molecules. |

| DSC Profile | Likely to show an exothermic decomposition profile. |

Chemical Properties

Solubility

This compound is known for its low solubility in water and most common organic solvents.[2] Limited solubility may be observed in highly polar aprotic solvents at elevated temperatures.

Table 5: Qualitative Solubility of this compound

| Solvent | Solubility | Reference |

| Water | Insoluble | [2] |

| Ethanol | Insoluble | |

| Acetone | Insoluble | |

| Diethyl Ether | Insoluble | |

| Dimethyl Sulfoxide (DMSO) | Sparingly soluble to insoluble | [13] |

| N,N-Dimethylformamide (DMF) | Sparingly soluble to insoluble | [13] |

| N-Methyl-2-pyrrolidone (NMP) | Sparingly soluble to insoluble | [13] |

Hydrolysis

This compound is relatively stable to hydrolysis under neutral conditions. However, under acidic or basic conditions, it can be hydrolyzed to ammonia and carbon dioxide. The kinetics of this process are not well-documented but are expected to be slower than the hydrolysis of cyanuric acid under similar conditions.[14]

Reaction Mechanisms and Pathways

The formation of this compound and cyanuric acid from cyanic acid are competing pathways. The mechanism is believed to involve the nucleophilic attack of a cyanic acid molecule on another.

The reaction can be influenced by catalysts. Tertiary amines have been reported to accelerate the polymerization of cyanic acid, although this can sometimes lead to a violent reaction.[6] The presence of polar solvents with a high dielectric constant tends to favor the formation of cyanuric acid.[6]

Conclusion

The formation of this compound from cyanic acid is a complex process that is highly sensitive to reaction conditions, particularly temperature. This guide provides a foundational understanding of the synthesis, characterization, and properties of this compound, drawing from available literature. Further research is needed to fully elucidate the kinetics and thermodynamics of this compound formation and to develop more controlled and selective synthetic methods. The detailed experimental protocols and compiled data herein serve as a valuable resource for scientists and researchers venturing into the study of this unique polymer.

References

- 1. jfda-online.com [jfda-online.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. EP0075612A1 - Process for trimerizing isocyanic acid to make cyanuric acid - Google Patents [patents.google.com]

- 7. besjournal.com [besjournal.com]

- 8. Simultaneous determination of melamine, ammelide, ammeline, and cyanuric acid in milk and milk products by gas chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Natural abundance 13C and 15N solid-state NMR analysis of paramagnetic transition-metal cyanide coordination polymers - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Consistent DSC and TGA Methodology as Basis for the Measurement and Comparison of Thermo-Physical Properties of Phase Change Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ptacts.uspto.gov [ptacts.uspto.gov]

- 14. mediatum.ub.tum.de [mediatum.ub.tum.de]

In-Depth Technical Guide to Cyamelide: Properties, Synthesis, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Cyamelide: A Technical Overview

This compound, a polymer of cyanic acid, is an amorphous white solid with the chemical formula (C₃H₃N₃O₃)ₙ. It is a structural isomer of the more commonly known cyanuric acid. Due to its insolubility in water and most organic solvents, its applications have been limited, yet it remains a compound of interest in polymer chemistry and for understanding the polymerization of cyanic acid. This guide provides a comprehensive overview of the available technical information on this compound, including its chemical and physical properties, synthesis, and analytical characterization.

CAS Number: 462-02-2

Core Properties

This compound is a white, porcelain-like amorphous solid.[1] It is practically insoluble in water and organic solvents, but exhibits slight solubility in ammonia water, concentrated acids, and concentrated sodium hydroxide solutions.

| Property | Value | Reference |

| Molecular Formula | C₃H₃N₃O₃ | [2] |

| Molecular Weight | 129.07 g/mol | [2] |

| Appearance | Amorphous white solid | [1] |

| Solubility in Water | Practically insoluble | [1] |

Experimental Protocols

Synthesis of this compound

The primary method for synthesizing this compound is through the polymerization of cyanic acid. Historically, this has been achieved by the reaction of potassium cyanate with oxalic acid. The resulting cyanic acid readily polymerizes to form a mixture of this compound and its cyclic trimer, cyanuric acid.

Protocol for the Preparation of this compound from Potassium Cyanate and Oxalic Acid

This protocol is based on classical synthetic methods and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Materials:

-

Potassium cyanate (KOCN)

-

Anhydrous oxalic acid (H₂C₂O₄)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, digest equal parts of potassium cyanate and anhydrous oxalic acid. This reaction generates cyanic acid (HNCO) in situ.

-

The cyanic acid will spontaneously polymerize upon formation. The reaction mixture will contain a solid precipitate consisting of both this compound and cyanuric acid.

-

Allow the polymerization to proceed to completion. The reaction is typically exothermic.

-

The crude solid product is then subjected to a purification step to isolate the this compound.

Purification of this compound

The purification of this compound from the crude reaction mixture relies on the significant difference in solubility between this compound and cyanuric acid in water.

Protocol for the Purification of this compound by Washing

Materials:

-

Crude this compound/cyanuric acid mixture

-

Distilled water

-

Filter paper

-

Funnel and collection flask

Procedure:

-

Transfer the crude solid mixture to a beaker.

-

Add a sufficient volume of distilled water and stir the suspension thoroughly. Cyanuric acid has a higher solubility in water compared to this compound.

-

Filter the suspension using a funnel and filter paper to collect the insoluble solid.

-

Wash the collected solid on the filter paper with several portions of fresh distilled water to ensure the complete removal of cyanuric acid.

-

Dry the purified solid, which is now enriched in this compound, in a desiccator or a low-temperature oven.

Analytical Characterization

Due to its insoluble and amorphous nature, the characterization of this compound presents challenges. Solid-state analytical techniques are most appropriate for its study.

Spectroscopic Analysis

-

Fourier-Transform Infrared (FT-IR) Spectroscopy: An FT-IR spectrum of this compound would be expected to show characteristic absorption bands for N-H, C=N, and C-O functional groups within the polymer structure.

-

Solid-State Nuclear Magnetic Resonance (NMR) Spectroscopy: Solid-state ¹³C and ¹⁵N NMR would be invaluable for elucidating the structure of the amorphous polymer, providing information on the chemical environments of the carbon and nitrogen atoms within the repeating units.

Thermal Analysis

-

Thermogravimetric Analysis (TGA): TGA can be used to determine the thermal stability of this compound and to study its decomposition profile. The analysis would reveal the temperature at which weight loss occurs and provide insights into the decomposition products.

-

Differential Scanning Calorimetry (DSC): DSC analysis can be employed to investigate thermal transitions, such as the glass transition temperature, and to study the energetics of its decomposition.

Reaction Pathways

Hydrolysis of this compound

This compound can be hydrolyzed under acidic or basic conditions. The ultimate products of complete hydrolysis are ammonia and carbon dioxide. This reaction pathway likely proceeds through the initial formation of cyanuric acid as an intermediate, which is then further hydrolyzed.

Caption: Proposed hydrolysis pathway of this compound.

Experimental Workflows

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General workflow for this compound synthesis and purification.

Disclaimer: The information provided in this guide is based on available scientific literature. Due to the age of some of the primary sources, detailed modern analytical data is limited. Researchers should exercise caution and verify all experimental procedures.

References

physical and chemical properties of cyamelide

An In-depth Technical Guide to the Physical and Chemical Properties of Cyamelide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is an amorphous, white, porcelain-like solid, identified as a polymer of cyanic acid and structurally as 1,3,5-trioxane-2,4,6-triimine.[1][2] With the approximate formula (HNCO)x, it is also considered the cyclic trimer of isocyanic acid.[1] This technical guide provides a comprehensive overview of the , including its synthesis, structure, and solubility. The information is intended for researchers, scientists, and professionals in drug development who may encounter this compound in their work.

Chemical Identity and Structure

This compound is a heterocyclic compound with the chemical formula C3H3N3O3.[1][2] It is systematically named 1,3,5-trioxane-2,4,6-triimine.[2] It is also commonly referred to as insoluble cyanuric acid.[2][3][4] The structure of this compound consists of a six-membered ring with alternating oxygen and carbon atoms, with an imine group attached to each carbon atom.

Physicochemical Properties

This compound is a white, amorphous solid.[1][5] It is described as a porcelain-like substance.[1][5] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C3H3N3O3 | [1][2][6] |

| Molar Mass | 129.075 g·mol−1 | [1] |

| Appearance | White amorphous solid | [1][5] |

| Density | 2.08 g/cm³ | [1] |

| Solubility in water | Low / Insoluble | [1][5] |

| Solubility in other solvents | Insoluble in organic solvents. Slightly soluble in ammonia water, concentrated acids, and concentrated NaOH with salt formation. | [3] |

| XLogP3-AA | 0.8 | [2] |

| Hydrogen Bond Donor Count | 3 | [2] |

| Hydrogen Bond Acceptor Count | 6 | [2] |

| Topological Polar Surface Area | 99.2 Ų | [2] |

| Elemental Analysis | C: 27.92%, H: 2.34%, N: 32.56%, O: 37.19% | [6] |

Synthesis and Formation

This compound is primarily known as a polymerization product of cyanic acid (HNCO).[1][5] The formation of this compound versus its cyclic trimer, cyanuric acid, is temperature-dependent. Below 0°C, cyanic acid preferentially transforms into this compound, while cyanuric acid is the main product above 150°C.[7]

A historical experimental protocol for the synthesis of this compound involves the digestion of equal parts of potassium cyanate and oxalic acid.[3] The crude product of this reaction typically contains cyanuric acid, which can be removed by washing with water.[3]

The relationship between cyanic acid, this compound, and cyanuric acid can be visualized as a temperature-dependent equilibrium.

Caption: Formation pathways of this compound and Cyanuric Acid from Cyanic Acid.

Chemical Reactivity

This compound is generally considered to be chemically inert.[6] Its insolubility in water and most organic solvents contributes to its stability.[1][3][6] However, it does exhibit some reactivity under specific conditions. It is slightly soluble in concentrated acids and concentrated sodium hydroxide, where it forms salts.[3] It is also slightly soluble in ammonia water.[3]

Experimental Protocols

Synthesis of this compound from Potassium Cyanate and Oxalic Acid

This protocol is based on the historical method described by Liebig and Wöhler.[3]

Materials:

-

Potassium cyanate (KOCN)

-

Oxalic acid (H2C2O4)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, digest equal parts by weight of potassium cyanate and oxalic acid.

-

The reaction will produce a white solid precipitate, which is crude this compound.

-

To purify the product, wash the crude this compound thoroughly with distilled water to remove any soluble impurities, primarily cyanuric acid.

-

Dry the resulting white, amorphous powder.

The workflow for this synthesis and purification process is outlined below.

Caption: Workflow for the synthesis and purification of this compound.

Conclusion

This compound is a well-defined chemical compound with distinct physical and chemical properties. Its formation is intricately linked to the polymerization of cyanic acid, with temperature being a critical factor in its synthesis. While generally inert, its slight solubility in acidic and basic media indicates some level of reactivity. The provided synthesis protocol offers a foundational method for its preparation in a laboratory setting. This guide serves as a valuable resource for scientists and researchers requiring a detailed understanding of this compound.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | C3H3N3O3 | CID 12305305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [drugfuture.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound [chemeurope.com]

- 6. medkoo.com [medkoo.com]

- 7. sciencemadness.org [sciencemadness.org]

Cyamelide as a Polymer of Isocyanic Acid: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth overview of cyamelide, an amorphous polymer derived from isocyanic acid. It details the compound's synthesis, physicochemical properties, and the competitive reaction pathways that also lead to its cyclic trimer, cyanuric acid. This document is intended for researchers, scientists, and drug development professionals who may encounter isocyanates or their derivatives during synthesis and require a comprehensive understanding of their potential for polymerization. The guide summarizes key quantitative data, outlines experimental protocols for synthesis and characterization, and discusses the relevance of isocyanate chemistry in the pharmaceutical sciences.

Introduction

Isocyanic acid (HNCO) is the simplest stable chemical compound containing carbon, hydrogen, nitrogen, and oxygen.[1] It is a highly reactive species that serves as a crucial intermediate in various chemical processes. A key characteristic of isocyanic acid is its ability to undergo self-addition reactions, leading to two primary products: cyanuric acid and this compound.[1] Cyanuric acid, the cyclic trimer of isocyanic acid, is a well-characterized crystalline solid.[2] In contrast, this compound is an amorphous, porcelain-like white polymer with the approximate formula (HNCO)x.[3][4]

The pathway of isocyanic acid's transformation is highly dependent on reaction conditions. Generally, anhydrous isocyanic acid tends to form this compound through polymerization, particularly at low temperatures, while its trimerization to cyanuric acid is favored in solution and at higher temperatures.[5][6] For drug development professionals, understanding the chemistry of isocyanates is critical. The isocyanate functional group is a versatile building block in organic synthesis, but its propensity to polymerize can lead to unwanted byproducts. This guide provides the core technical details of this compound, offering insights into its formation, properties, and analysis to aid in process control and impurity profiling.

Synthesis and Formation

The formation of this compound is fundamentally linked to the generation and subsequent polymerization of its monomer, isocyanic acid. The conditions under which isocyanic acid is generated and stored dictate the final product.

Generation of Isocyanic Acid (HNCO) Monomer

Isocyanic acid is typically prepared for immediate use due to its instability. Common laboratory-scale methods include:

-

Thermal Decomposition of Cyanuric Acid : Heating solid cyanuric acid above 150°C results in its depolymerization to gaseous isocyanic acid (C₃H₃N₃O₃ → 3 HNCO).[1][6] This method provides a relatively pure source of the monomer.

-

Protonation of Cyanate Salts : Reacting a cyanate salt, such as potassium cyanate (KOCN), with a suitable acid like oxalic acid or gaseous hydrogen chloride, yields isocyanic acid.[1][7]

Polymerization to this compound vs. Trimerization to Cyanuric Acid

Once generated, isocyanic acid rapidly converts to either this compound or cyanuric acid. The selection between these two pathways is a classic example of kinetic versus thermodynamic control, influenced primarily by temperature and the presence of a solvent.

-

This compound Formation (Polymerization) : In the absence of a solvent, pure gaseous or liquid isocyanic acid readily polymerizes to form this compound.[7] This process is particularly favored at temperatures below 0°C.[6]

-

Cyanuric Acid Formation (Trimerization) : In the presence of a solvent, especially polar organic solvents, isocyanic acid preferentially undergoes an exothermic trimerization reaction to yield cyanuric acid, which often precipitates from the solution.[5] This pathway is also dominant at temperatures above 25°C.[6][8]

Physicochemical Properties

This compound is described as a white, amorphous, porcelain-like solid.[3][4] While often represented by the polymeric formula (HNCO)x, the term has also been associated with the trimeric structure 1,3,5-trioxane-2,4,6-triimine.[9][10] For the purposes of this guide, focusing on the polymeric form, its most notable characteristics are its thermal stability and extreme insolubility.

Quantitative Data

The quantitative properties of this compound are summarized below. Note that the molecular weight and elemental analysis are based on the repeating monomeric unit (HNCO) or the trimeric form (C₃H₃N₃O₃), as the full polymeric molecular weight is variable.

| Property | Value | Reference(s) |

| Molecular Formula (Trimer) | C₃H₃N₃O₃ | [9][10] |

| Molecular Weight (Trimer) | 129.08 g/mol | [10] |

| Density | 2.08 g/cm³ | [3] |

| Appearance | White amorphous powder/solid | [3][10] |

| Elemental Analysis (%) | C: 27.92, H: 2.34, N: 32.56, O: 37.19 | [7][10] |

Solubility

This compound is renowned for its poor solubility, a factor that limits its direct applications but is a key identifier.

| Solvent | Solubility | Reference(s) |

| Water | Practically Insoluble | [3][7] |

| Organic Solvents | Insoluble | [7] |

| Concentrated Acids | Slightly Soluble | [7] |

| Concentrated NaOH | Slightly Soluble (with salt formation) | [7] |

| Ammonia Water | Slightly Soluble | [7] |

Experimental Protocols

Detailed experimental procedures for this compound are sparse in modern literature, largely due to its limited applications. However, based on historical accounts and knowledge of related compounds, the following protocols for synthesis and characterization can be proposed.

Synthesis of this compound

This protocol is based on the method described by Liebig, Wöhler, and Senier, involving the reaction of potassium cyanate with oxalic acid.[7]

-

Reaction Setup : In a fume hood, combine equimolar amounts of finely ground potassium cyanate and oxalic acid dihydrate in a flask equipped with a condenser. Caution: Isocyanic acid is volatile and toxic.[1]

-

Digestion : Gently heat the mixture. The reaction will generate isocyanic acid in situ, which will then polymerize. The exact temperature and duration are not specified in historical texts, but gentle heating (e.g., 50-60°C) should be sufficient to initiate the reaction without excessively favoring cyanuric acid formation.

-

Isolation : After the reaction is complete (e.g., evolution of gas ceases), allow the flask to cool to room temperature. Add deionized water to the solid mixture to dissolve any unreacted starting materials and the more soluble byproduct, cyanuric acid.

-

Purification : Collect the insoluble white solid, crude this compound, by vacuum filtration.[7] Wash the solid thoroughly with hot deionized water to remove residual cyanuric acid, followed by a wash with a solvent like ethanol or acetone to remove organic impurities.

-

Drying : Dry the purified this compound in a vacuum oven at a moderate temperature (e.g., 80°C) to a constant weight.

Characterization Techniques

Given its amorphous and insoluble nature, this compound is best characterized by solid-state analytical techniques.

-

Fourier-Transform Infrared (FTIR) Spectroscopy : An FTIR spectrum should be acquired to identify key functional groups. Expected characteristic peaks would include N-H stretching (around 3200-3400 cm⁻¹), C=N stretching (around 1630-1680 cm⁻¹), and C-O stretching vibrations.

-

Thermal Analysis (TGA/DSC) : Thermogravimetric analysis (TGA) can be used to determine the thermal stability and decomposition profile of the polymer. Differential scanning calorimetry (DSC) can identify phase transitions, although for an amorphous polymer, a distinct melting point is not expected. Studies on related polycyanurates show thermal decomposition beginning at temperatures between 400-450°C.[11]

-

Solid-State NMR Spectroscopy : ¹³C and ¹⁵N solid-state NMR would be powerful tools to elucidate the polymeric structure and distinguish it from the cyclic trimer, cyanuric acid.

-

Elemental Analysis : Combustion analysis should be performed to confirm the empirical formula (HNCO) and verify the purity of the sample. The results should align with the theoretical percentages of C, H, N, and O.[10]

Relevance in Pharmaceutical Science and Drug Development

While this compound itself has no direct therapeutic applications due to its inertness and insolubility, the chemistry of its formation is highly relevant to pharmaceutical development for several reasons:[10]

-

Process Chemistry : Isocyanates are common intermediates in the synthesis of many active pharmaceutical ingredients (APIs), particularly in the formation of ureas, carbamates, and other functional groups.[1] The unintended polymerization of an isocyanate intermediate to a this compound-like polymer represents a potential side reaction that can lower yields and complicate purification.

-

Impurity Profiling : The formation of insoluble polymeric impurities like this compound during synthesis or storage of an API or drug product can have significant implications for quality and safety. Understanding the conditions that lead to its formation is crucial for developing robust manufacturing processes and analytical methods for its detection.

-

Material Science : The study of this compound contributes to the broader knowledge of nitrogen-rich polymers and their thermal stability, which can be relevant in the development of high-performance materials used in medical devices or packaging.[10]

Conclusion

This compound is the amorphous, insoluble polymer of isocyanic acid, formed preferentially under anhydrous and low-temperature conditions. It stands in contrast to its well-known cyclic trimer, cyanuric acid, which is favored in solution. This technical guide has provided a consolidated overview of this compound's synthesis from common precursors, its key physicochemical properties, and appropriate analytical methods for its characterization. For scientists in the pharmaceutical industry, a thorough understanding of the conditions governing this compound formation is essential for controlling reactions involving isocyanate intermediates and preventing the generation of undesirable polymeric byproducts.

References

- 1. Isocyanic acid - Wikipedia [en.wikipedia.org]

- 2. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. This compound [chemeurope.com]

- 5. EP0075612A1 - Process for trimerizing isocyanic acid to make cyanuric acid - Google Patents [patents.google.com]

- 6. sciencemadness.org [sciencemadness.org]

- 7. This compound [drugfuture.com]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C3H3N3O3 | CID 12305305 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. medkoo.com [medkoo.com]

- 11. rosap.ntl.bts.gov [rosap.ntl.bts.gov]

An In-depth Technical Guide to the Polymerization of Cyamelide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the polymerization of cyamelide, a polymer of isocyanic acid. The document details the current understanding of its formation, structure, and the experimental methodologies used to study this process.

This compound is a white, amorphous solid with the approximate formula (HNCO)x.[1] It is known to be a polymerization product of cyanic acid, often forming alongside its cyclic trimer, cyanuric acid.[1] Due to its insolubility, this compound has limited direct applications but remains a subject of interest in understanding the polymerization of small, reactive monomers.

Core Concepts in this compound Formation

The primary route to this compound is through the polymerization of isocyanic acid (HNCO). Isocyanic acid is a highly reactive molecule that can be generated through several methods, with the thermal decomposition of urea being a common industrial process.[2]

When heated, urea decomposes into isocyanic acid and ammonia.[3] The isocyanic acid can then undergo two competing reactions:

-

Trimerization: Three molecules of isocyanic acid can cyclize to form the more stable cyanuric acid.

-

Linear Polymerization: Isocyanic acid molecules can polymerize linearly to form this compound.[4]

The conditions of the reaction, such as temperature and the presence of catalysts, can influence the ratio of these two products.

Experimental Protocols

Detailed, modern experimental protocols specifically for the controlled polymerization of this compound are not widely published, as the focus has historically been on the production of cyanuric acid. However, a general methodology for the generation of this compound as a byproduct of urea pyrolysis can be outlined.

Protocol: Thermal Decomposition of Urea to Yield a Mixture of Cyanuric Acid and this compound

Objective: To produce a solid residue containing this compound through the thermal decomposition of urea.

Materials:

-

Urea (reagent grade)

-

Sand bath

-

Pyrex beaker (10 mL)

-

Water bath

-

Analytical balance

-

Spatula

-

Fume hood

Procedure:

-

Weigh approximately 3.0 g of urea and place it into a 10 mL Pyrex beaker.

-

Place the beaker in a sand bath situated within a fume hood.

-

Heat the sand bath to a temperature between 175°C and 250°C. The formation of cyanuric acid and ammelide, a related compound, begins at approximately 175°C.[3] At temperatures above 193°C, the reaction rates increase significantly.[3]

-

Hold the temperature for a designated period. The duration will affect the composition of the final product.

-

After the heating period, carefully remove the beaker from the sand bath and immediately cool it to room temperature by placing it in a water bath.

-

Once cooled, the solid residue, a mixture containing cyanuric acid and this compound, can be collected for analysis.

Characterization: The resulting solid can be analyzed using various techniques to identify and quantify the components:

-

Fourier Transform Infrared (FTIR) Spectroscopy: To identify the functional groups present in this compound and distinguish it from cyanuric acid.

-

High-Performance Liquid Chromatography (HPLC): To separate and quantify the soluble components of the mixture, such as cyanuric acid.

-

Thermogravimetric Analysis (TGA): To study the thermal stability of the product and identify different components based on their decomposition temperatures.

Quantitative Data

Quantitative data on the specific polymerization kinetics of this compound are sparse in the literature. Most studies focus on the overall decomposition of urea and the yield of cyanuric acid. The following table summarizes key temperature-related data for the formation of related compounds during urea pyrolysis.

| Parameter | Temperature (°C) | Source(s) |

| Onset of Urea Decomposition | 152 | [3] |

| Formation of Biuret | 150 - 190 | [3] |

| Initial Formation of Cyanuric Acid and Ammelide | ~175 | [3] |

| Increased Reaction Rates | >193 | [3] |

| Completion of Cyanuric Acid, Ammeline, and Ammelide Production | ~250 | [5] |

| Decomposition of Cyanuric Acid | >330 | [6] |

Visualizing the Polymerization Pathway and Experimental Workflow

Logical Relationship of this compound Formation

The following diagram illustrates the key steps and competing pathways in the formation of this compound from urea.

Caption: Formation of this compound from Urea Decomposition.

Experimental Workflow for Studying this compound Polymerization

This diagram outlines a typical workflow for the synthesis and characterization of this compound.

Caption: Experimental Workflow for this compound Studies.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Acid izocianic - Wikipedia [ro.wikipedia.org]

- 5. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 6. Thermogravimetric Experiment of Urea at Constant Temperatures - PMC [pmc.ncbi.nlm.nih.gov]

Cyamelide as a Byproduct of Urea Pyrolysis: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermal decomposition of urea is a complex process that yields a variety of byproducts, among which is the amorphous polymer cyamelide. This technical guide provides an in-depth exploration of the formation of this compound from urea pyrolysis, detailing the underlying chemical pathways and experimental methodologies for its study. While quantitative data for many urea pyrolysis byproducts are available, specific yields for the insoluble this compound are not well-documented in existing literature, representing a notable knowledge gap. This guide summarizes available quantitative data for related compounds to provide context for this compound formation. Furthermore, this document explores the potential, though currently unrealized, applications of this compound in drug development, considering its properties as an inert, insoluble polymer.

Introduction

Urea, a seemingly simple organic compound, undergoes a complex series of chemical transformations upon thermal decomposition. This process, known as urea pyrolysis, is of significant industrial interest and results in the formation of several products, including ammonia, isocyanic acid, biuret, cyanuric acid, ammelide, ammeline, and the focus of this guide, this compound.[1] this compound is a white, amorphous, and insoluble polymeric compound, a polymerization product of cyanic acid.[2][3] Its insolubility and chemical inertness make it a challenging byproduct to quantify and characterize, yet these same properties suggest potential, albeit underexplored, applications in fields such as materials science and drug delivery.[2] This guide aims to provide a comprehensive technical overview of this compound formation during urea pyrolysis and to discuss its potential relevance to the pharmaceutical sciences.

The Chemical Pathway from Urea to this compound

The thermal decomposition of urea is a temperature-dependent process involving several key intermediates and competing reactions. The formation of this compound is intrinsically linked to the generation of its monomer, isocyanic acid (HNCO).

Initial Decomposition of Urea

When heated above its melting point (133°C), urea begins to decompose. Significant decomposition is observed at temperatures exceeding 152°C, yielding ammonia (NH₃) and isocyanic acid (HNCO).[1][4]

Reaction: (NH₂)₂CO → NH₃ + HNCO

The Fate of Isocyanic Acid: Trimerization vs. Polymerization

Isocyanic acid is a highly reactive intermediate. It can undergo two primary transformations:

-

Trimerization to Cyanuric Acid: Three molecules of isocyanic acid can cyclize to form the more stable trimer, cyanuric acid (CYA).[4] This is a significant competing reaction pathway.

-

Polymerization to this compound: Isocyanic acid molecules can also undergo polymerization to form the linear polymer, this compound, with the approximate formula (HNCO)x.[3]

The reaction conditions, particularly temperature, are expected to influence the ratio of cyanuric acid to this compound, although specific quantitative relationships are not well-established in the literature.

The Role of Biuret

At temperatures around 160°C, the isocyanic acid formed can react with unreacted urea to produce biuret.[5] Biuret is a key intermediate in the formation of other triazine compounds like ammelide and ammeline, particularly at temperatures above 190°C.[1][4]

Reaction: (NH₂)₂CO + HNCO → (NH₂CO)₂NH

The overall reaction pathway is a complex network of parallel and sequential reactions. The formation of the various byproducts is highly dependent on the pyrolysis temperature.

Experimental Protocols

The study of urea pyrolysis and its byproducts involves controlled heating and subsequent analysis of the resulting solid and gaseous products.

Urea Pyrolysis in an Open Reaction Vessel

A common method for studying urea pyrolysis involves heating a known quantity of urea in an open vessel to a specific temperature.[1]

-

Materials:

-

Urea (ACS reagent grade)

-

Pyrex beaker (e.g., 10 mL)

-

Sand bath

-

Water bath for cooling

-

-

Procedure:

-

Place a pre-weighed sample of urea (e.g., 3.0 g) into a Pyrex beaker.

-

Heat the beaker on a sand bath to the desired temperature.

-

Maintain the temperature for a specified duration.

-

Rapidly cool the beaker to room temperature using a water bath to quench the reaction.

-

Collect the solid residue for analysis.

-

Analysis of Pyrolysis Products

Due to the complex mixture of products, a combination of analytical techniques is typically employed.

-

High-Performance Liquid Chromatography (HPLC): HPLC is used to separate and quantify the soluble components of the pyrolysis residue, such as urea, biuret, cyanuric acid, ammelide, and ammeline.[1]

-

Thermogravimetric Analysis (TGA): TGA is used to study the thermal stability of the pyrolysis residue and can help identify the different components based on their decomposition temperatures. TGA profiles for urea, biuret, cyanuric acid, ammelide, and ammeline have been reported.[6]

-

Fourier-Transform Infrared Spectroscopy (FT-IR): FT-IR is used to identify the functional groups present in the pyrolysis products, aiding in the identification of compounds like cyanuric acid and other triazine derivatives.[1]

-

Isolation and Quantification of this compound: Due to its insolubility, this compound cannot be analyzed by solution-based methods like HPLC. A gravimetric approach can be employed for its quantification:

-

The solid residue from pyrolysis is treated with a solvent in which other byproducts (like cyanuric acid) are soluble, but this compound is not (e.g., hot water).

-

The insoluble portion is then filtered, dried, and weighed to determine the mass of this compound.

-

Quantitative Data

While specific quantitative data for the yield of this compound as a function of temperature is scarce in the literature, data for other key components of urea pyrolysis provide insight into the reaction progress. The following table summarizes the composition of the solid residue from urea pyrolysis at different temperatures, as reported in a study by Schaber et al. (2004). It is important to note that this analysis did not quantify the insoluble this compound.

| Temperature (°C) | Urea (wt%) | Biuret (wt%) | Cyanuric Acid (wt%) | Ammelide (wt%) | Ammeline (wt%) | Melamine (wt%) |

| 133 | 98.7 | 1.0 | - | - | - | - |

| 152 | 95.0 | 5.0 | - | - | - | - |

| 170 | 80.0 | 15.0 | 0.2 | 0.1 | - | - |

| 190 | 60.5 | 20.0 | 0.6 | 0.5 | - | - |

| 200 | 40.0 | 25.0 | 5.0 | 2.0 | 0.1 | - |

| 225 | 10.0 | 5.0 | 30.0 | 5.0 | 0.5 | 0.1 |

| 250 | - | - | 40.0 | 10.0 | 1.0 | 0.2 |

Data adapted from Schaber et al., Thermochimica Acta, 424 (2004) 131–142. The original data was presented as a mass plot and has been converted to approximate weight percentages for illustrative purposes.

This data indicates that as the temperature increases, the concentration of urea decreases while the concentrations of biuret and subsequently cyanuric acid and its derivatives increase. It is reasonable to infer that the formation of this compound also occurs within this temperature range, competing with the formation of cyanuric acid from the isocyanic acid intermediate.

Reaction Pathways and Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the key reaction pathways in urea pyrolysis and a typical experimental workflow for its analysis.

Figure 1: Reaction pathway of urea pyrolysis leading to this compound and other byproducts.

Figure 2: Experimental workflow for the preparation and analysis of urea pyrolysis products.

This compound in the Context of Drug Development

While there are no current, direct applications of this compound in drug development, its properties as an inert and insoluble polymer are relevant to pharmaceutical formulation and drug delivery.[2] This section explores the potential, as well as the challenges, of utilizing this compound in this field.

Potential as a Pharmaceutical Excipient

Pharmaceutical excipients are inactive substances used as carriers for active pharmaceutical ingredients (APIs).[7] Inert and insoluble polymers can play several roles in drug formulations:

-

Controlled-Release Matrix: Insoluble polymers can form a matrix from which a drug is slowly released over time.[8][9] This is particularly useful for maintaining therapeutic drug levels and reducing dosing frequency. The inert nature of this compound could be advantageous in preventing unwanted interactions with the encapsulated drug.

-

Solid Dispersions: Insoluble carriers can be used to create solid dispersions of poorly water-soluble drugs, which can improve their dissolution and bioavailability.[2]

-

Gastroretentive Dosage Forms: Low-density, insoluble polymers can be used in floating drug delivery systems to prolong the residence time of a dosage form in the stomach, which can be beneficial for drugs that are absorbed in the upper gastrointestinal tract.

Challenges and Future Directions

The primary obstacle to the use of this compound in drug development is its inherent insolubility and the lack of comprehensive biocompatibility and toxicity data.[2] For any new excipient to be considered for pharmaceutical use, it must undergo rigorous safety testing.

Future research in this area could focus on:

-

Biocompatibility and Toxicity Studies: In vitro and in vivo studies are necessary to assess the safety profile of this compound. Information on related compounds, such as cyanuric acid, suggests that toxicity can be a concern, particularly with co-exposure to other substances like melamine.[10]

-

Surface Modification: The surface of this compound could potentially be modified to enhance its compatibility with biological systems or to control drug adhesion and release.[11][12]

-

Controlled Synthesis: Developing methods to control the polymerization of isocyanic acid to produce this compound with specific molecular weights and morphologies would be crucial for its application as a functional excipient.

Conclusion

This compound is a notable, yet undercharacterized, byproduct of urea pyrolysis. Its formation via the polymerization of isocyanic acid is a key feature of the complex thermal decomposition of urea. While a detailed experimental protocol for the analysis of soluble byproducts is established, a significant knowledge gap exists regarding the quantitative yield of insoluble this compound under various pyrolysis conditions. From a drug development perspective, this compound's properties as an inert, insoluble polymer present intriguing possibilities for its use as a pharmaceutical excipient in controlled-release formulations. However, substantial research into its biocompatibility, toxicity, and methods for its controlled synthesis and modification is required before any practical applications in this field can be realized. This guide serves as a foundational resource for researchers interested in further exploring the chemistry of this compound and its potential future applications.

References

- 1. tetrazolelover.at.ua [tetrazolelover.at.ua]

- 2. mdpi.com [mdpi.com]

- 3. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. researchgate.net [researchgate.net]

- 7. pharmaexcipients.com [pharmaexcipients.com]

- 8. The Role of Oral Controlled Release Matrix Tablets in Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Study on the health risk of cyanuric acid in swimming pool water and its prevention and control measures - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. mdpi.com [mdpi.com]

A Theoretical and Experimental Framework for the Structural Elucidation of Cyamelide

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Cyamelide, an amorphous and insoluble polymer of cyanic acid, presents a significant characterization challenge due to its intractable nature. This technical guide outlines a comprehensive theoretical and experimental framework for the detailed structural elucidation of its core repeating unit, believed to be 1,3,5-trioxane-2,4,6-triimine. In the absence of direct, in-depth studies on this compound, this document leverages established computational and experimental methodologies applied to analogous triazine and trioxane systems. We propose a robust protocol employing Density Functional Theory (DFT) for geometric and vibrational analysis, alongside detailed experimental procedures for synthesis and characterization by vibrational spectroscopy and solid-state Nuclear Magnetic Resonance (NMR). This guide serves as a foundational roadmap for researchers seeking to definitively characterize the structure of this compound and understand its properties.

Introduction

This compound is a white, amorphous, porcelain-like solid formed from the polymerization of cyanic acid. Its insolubility in common solvents has historically hindered detailed structural analysis, leaving its precise molecular architecture and polymeric arrangement largely unconfirmed by direct experimental methods. The most plausible structure for the repeating unit of this compound is the cyclic trimer of cyanic acid, 1,3,5-trioxane-2,4,6-triimine. Understanding the geometry, electronic structure, and vibrational properties of this core unit is paramount to predicting the macroscopic properties of the polymer and exploring its potential applications.

This whitepaper presents a detailed framework for a combined theoretical and experimental investigation into the structure of this compound. The proposed methodologies are based on successful approaches used for structurally similar heterocyclic compounds, particularly s-triazine derivatives.

Proposed Theoretical Framework for Structural Elucidation

Modern computational chemistry provides powerful tools for predicting the structure and properties of molecules with high accuracy, offering a viable path to understanding systems that are difficult to probe experimentally.[1] We propose a computational protocol based on Density Functional Theory (DFT), which has been successfully applied to study the geometries, electronic structures, and vibrational frequencies of various s-triazine derivatives.[2][3][4]

Computational Methodology

The recommended theoretical approach involves a multi-step process to ensure accuracy and reliability:

-

Geometry Optimization: The initial structure of the this compound trimer, 1,3,5-trioxane-2,4,6-triimine, will be subjected to full geometry optimization. Based on studies of analogous energetic materials like 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO), the PBE (Perdew-Burke-Ernzerhof) functional is a suitable choice for this calculation.[5][6][7] For enhanced accuracy, particularly for vibrational properties, hybrid functionals such as B3LYP are also recommended.[4] A double-zeta basis set with polarization and diffuse functions, such as aug-cc-pVDZ, is advised to accurately describe the electronic structure.[3][4]

-

Frequency Calculations: Following optimization, harmonic vibrational frequency calculations should be performed at the same level of theory. This step serves two purposes: to confirm that the optimized geometry represents a true energy minimum (indicated by the absence of imaginary frequencies) and to predict the infrared (IR) and Raman spectra.[4]

-

Property Calculations: Further analysis of the optimized wave function can yield valuable insights into the molecule's electronic properties, including molecular orbital analysis (HOMO/LUMO), natural bond orbital (NBO) analysis for charge distribution, and the calculation of the molecular electrostatic potential (MEP).

dot

Caption: Proposed workflow for the computational study of this compound.

Predicted Quantitative Data

While awaiting full computational analysis, we can predict the approximate geometric parameters of the this compound trimer based on known chemical principles and data from analogous structures. The structure is expected to feature a six-membered ring alternating between oxygen and carbon atoms, with exocyclic imine groups.

Table 1: Predicted Geometric Parameters for 1,3,5-trioxane-2,4,6-triimine (Note: These are estimated values for illustrative purposes, pending specific DFT calculations.)

| Parameter | Bond Type | Predicted Value (Å) |

| Bond Length | C=N | ~ 1.28 |

| C-O | ~ 1.36 | |

| N-H | ~ 1.01 | |

| Parameter | Angle Type | Predicted Value (°) |

| Bond Angle | O-C-O | ~ 111 |

| C-O-C | ~ 111 | |

| O-C=N | ~ 125 | |

| H-N=C | ~ 120 |

Predicted Vibrational Spectra

Computational vibrational spectroscopy is a powerful tool for interpreting experimental spectra.[8][9] The predicted IR and Raman spectra for the this compound trimer would provide a theoretical fingerprint to be matched against experimental data.

Table 2: Predicted Key Vibrational Modes for 1,3,5-trioxane-2,4,6-triimine (Note: Frequencies are approximate and based on typical ranges for these functional groups.)

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) |

| N-H Stretch | Imine (N-H) | 3300 - 3500 |

| C=N Stretch | Imine (C=N) | 1640 - 1690 |

| Ring C-O Stretch | Trioxane Ring | 1050 - 1250 |

| N-H Bend | Imine (N-H) | 1550 - 1650 |

| Ring Deformation | Trioxane Ring | 800 - 1000 |

Proposed Experimental Protocols

A robust experimental plan is crucial to validate the theoretical predictions and provide a complete picture of the this compound structure.

Synthesis of this compound

This compound is synthesized via the thermal decomposition of urea. This well-established method provides a reliable route to the polymer.[10]

Protocol:

-

Place a quantity of urea (e.g., 50 g) in a round-bottom flask equipped with a condenser.

-

Heat the flask in an oil bath. The conversion process begins at approximately 175 °C.[10]

-

Maintain the temperature between 180-220 °C. The reaction involves the release of ammonia as urea trimerizes.[10][11]

-

Continue heating until the evolution of ammonia ceases and a white, solid mass remains.

-

Allow the flask to cool to room temperature. The resulting solid is crude this compound.

-

The product should be washed with hot water and then ethanol to remove any unreacted urea or soluble byproducts, followed by drying under vacuum.

dot

Caption: Proposed workflow for the synthesis and characterization of this compound.

Structural Characterization

Given the amorphous and insoluble nature of this compound, a suite of solid-state characterization techniques is required.

-

Vibrational Spectroscopy (FTIR and Raman):

-

Methodology: Acquire Fourier-Transform Infrared (FTIR) and Raman spectra of the purified this compound powder.

-

Expected Outcome: The spectra will provide experimental vibrational frequencies. These will be compared with the DFT-predicted spectra (Table 2) to confirm the presence of the key functional groups (N-H, C=N, C-O) and the trioxane-triimine ring structure.

-

-

Solid-State NMR Spectroscopy:

-

Methodology: Perform ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CP-MAS) solid-state NMR.[12][13] SSNMR is a powerful technique for probing the local chemical environment in solid polymers.[14][15]

-

Expected Outcome: The ¹³C NMR spectrum is expected to show a resonance corresponding to the C=N carbon of the triazine-like ring. The ¹⁵N NMR spectrum will be critical in distinguishing the imine nitrogens from any potential amine or amide impurities, providing direct evidence for the 1,3,5-trioxane-2,4,6-triimine structure.

-

-

Powder X-Ray Diffraction (PXRD):

-

Methodology: Analyze the purified this compound powder using PXRD.

-

Expected Outcome: The diffractogram is expected to show broad, diffuse scattering characteristic of an amorphous material, confirming the lack of long-range crystalline order.

-

Molecular Structure of the this compound Core

The core repeating unit of this compound, 1,3,5-trioxane-2,4,6-triimine, is a heterocyclic compound with a distinct structure.

dot

Caption: Molecular structure of 1,3,5-trioxane-2,4,6-triimine.

Conclusion

The structural elucidation of this compound requires a synergistic approach combining state-of-the-art theoretical calculations with targeted solid-state experimental techniques. This guide provides a comprehensive framework for such an investigation. By employing DFT calculations for geometry and vibrational analysis, and validating these predictions with experimental data from FTIR, Raman, and solid-state NMR, researchers can achieve a definitive characterization of the this compound core structure. This foundational knowledge is the first step toward understanding the material properties of this unique polymer and unlocking its potential for future applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Theoretical study of tri-s-triazine and some of its derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Theoretical study of tri-s-triazine and some of its derivatives - Northwestern Polytechnical University [pure.nwpu.edu.cn]

- 4. researchgate.net [researchgate.net]

- 5. Prediction of structures and properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N) green energetic materials from DFT and ReaxFF molecular modeling - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. Computational Vibrational Spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Cyanuric acid - Wikipedia [en.wikipedia.org]

- 11. mdpi.com [mdpi.com]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. solidstatenmr.org.uk [solidstatenmr.org.uk]

- 14. researchgate.net [researchgate.net]

- 15. taylorandfrancis.com [taylorandfrancis.com]

The Enigmatic Role of Cyamelide in the Cradle of Life: A Technical Guide

For Immediate Release

[City, State] – [Date] – A comprehensive technical guide released today delves into the under-explored role of cyamelide in prebiotic chemistry, offering researchers, scientists, and drug development professionals a detailed resource on this intriguing polymer. While often overshadowed by its more studied relatives, cyanamide and hydrogen cyanide, this compound presents a compelling case as a potential key player in the chemical evolution that led to life.

This whitepaper provides an in-depth analysis of this compound's formation from isocyanic acid, its inherent instability, and its potential function as a reservoir for reactive species on the early Earth. By examining its relationship with cyanuric acid and its hydrolysis products, this guide sheds light on how this compound could have contributed to the synthesis of essential biomolecules.

Introduction: The Prebiotic Puzzle and a Missing Piece

The journey from a sterile, primordial Earth to a planet teeming with life is a narrative written in the language of chemistry. Scientists have long investigated the roles of simple molecules like hydrogen cyanide (HCN) and cyanamide (CH₂N₂) in the synthesis of amino acids and nucleobases, the fundamental building blocks of life. However, this compound, an amorphous polymer of isocyanic acid (HNCO), has remained a largely enigmatic figure in this complex story. This guide aims to bring this compound to the forefront, exploring its plausible contributions to the prebiotic world.

This compound is understood to be in equilibrium with its cyclic trimer, cyanuric acid.[1] Its characterization as "not very stable" suggests a dynamic nature, potentially allowing it to act as a source of reactive monomers under fluctuating environmental conditions on the early Earth.[1]

Formation and Physicochemical Properties of this compound

This compound is a white, amorphous solid formed through the polymerization of isocyanic acid.[1] Isocyanic acid, in turn, could have been present on the prebiotic Earth, arising from the hydrolysis of other cyanide-containing compounds.

Table 1: Physicochemical Properties of this compound and Related Compounds

| Compound | Formula | Molar Mass ( g/mol ) | Appearance | Key Properties |

| This compound | (HNCO)n | Polymer | White, amorphous solid | Insoluble in water, thermally unstable. |

| Isocyanic Acid | HNCO | 43.03 | Colorless liquid or gas | Highly reactive, polymerizes to this compound and cyanuric acid. |

| Cyanuric Acid | C₃H₃N₃O₃ | 129.07 | White, crystalline solid | More stable than this compound, exists in equilibrium with it.[1] |

Experimental Protocol: Synthesis of this compound

A general laboratory synthesis of this compound involves the controlled polymerization of cyanic acid, which can be generated in situ from the pyrolysis of its trimer, cyanuric acid, or by the reaction of a cyanate salt with a strong acid.

Materials:

-

Cyanuric acid (or sodium/potassium cyanate and a strong acid like HCl)

-

Inert solvent (e.g., anhydrous diethyl ether)

-

Reaction vessel with a condenser

-

Heating mantle

-

Filtration apparatus

Procedure:

-

Generation of Cyanic Acid: If starting from cyanuric acid, heat it in a flask to induce depolymerization into gaseous cyanic acid. If using a cyanate salt, slowly add a strong acid to a solution of the salt to generate cyanic acid.

-

Polymerization: Pass the gaseous cyanic acid into a cooled, inert solvent. This compound will precipitate as a white solid. Alternatively, allow the in-situ generated cyanic acid to polymerize in the reaction mixture.

-

Isolation: Collect the precipitated this compound by filtration.

-

Washing and Drying: Wash the collected solid with the inert solvent to remove any unreacted starting materials or byproducts. Dry the this compound under vacuum.

Characterization:

The resulting this compound can be characterized using various analytical techniques:

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as N-H, C=O, and C-N bonds within the polymer structure.

-

Elemental Analysis: To determine the empirical formula and confirm the purity of the polymer.

-

X-ray Diffraction (XRD): To confirm the amorphous nature of the solid.

-

Thermogravimetric Analysis (TGA): To study its thermal stability and decomposition profile.

The Prebiotic Significance of this compound: A Reservoir of Reactivity

The instability of this compound is a key aspect of its potential prebiotic role. Under the fluctuating conditions of the early Earth, with cycles of hydration and dehydration, temperature variations, and differing pH levels, this compound could have acted as a slow-release source of isocyanic acid.

Isocyanic acid is a highly reactive molecule capable of participating in a variety of chemical reactions relevant to the origin of life:

-

Carbamoylation: Isocyanic acid can react with the amino groups of amino acids to form N-carbamoyl amino acids. These derivatives are activated and can more readily form peptide bonds, suggesting a role for this compound in early peptide synthesis.

-

Formation of Urea and Derivatives: The hydrolysis of isocyanic acid produces carbamic acid, which readily decomposes to ammonia and carbon dioxide. Alternatively, isocyanic acid can react with ammonia to form urea, a key reagent in many proposed prebiotic syntheses of nucleobases.

This compound in the Context of a "Messy" Prebiotic World

The early Earth's chemistry was likely a complex and "messy" mixture of various compounds. In such an environment, the slow release of reactive species from a solid-state reservoir like this compound could have provided a sustained source for productive chemical pathways, while minimizing the rapid degradation or unproductive side reactions that might occur with a high concentration of the free monomer.

The equilibrium between this compound and the more stable cyanuric acid could also have played a regulatory role, buffering the concentration of isocyanic acid in the environment.

Future Directions and Unanswered Questions

While this guide consolidates the current understanding of this compound's potential prebiotic role, it also highlights the significant gaps in our knowledge. Further experimental and theoretical research is crucial to fully elucidate its importance.

Key areas for future investigation include:

-

Quantitative studies on the formation and hydrolysis rates of this compound under a range of plausible prebiotic conditions (pH, temperature, mineral surfaces).

-

Experimental verification of this compound's efficacy as a condensing agent for the synthesis of peptides and other biomolecules.

-

Searches for this compound or its derivatives in meteorites and interstellar ice analogs to determine its potential extraterrestrial delivery to the early Earth.

-

Computational modeling to explore the reaction pathways and energetics of this compound-mediated prebiotic synthesis.

Conclusion

This compound, the unassuming polymer of isocyanic acid, holds the potential to be a significant, albeit overlooked, component of the prebiotic chemical landscape. Its ability to act as a stable reservoir for the highly reactive isocyanic acid suggests a mechanism for sustained and controlled synthesis of the building blocks of life in the chaotic environment of the early Earth. This technical guide serves as a call to the scientific community to revisit the role of this compound and to embark on new avenues of research that could further unravel the intricate chemical pathways that led to the dawn of life.

References

Methodological & Application

Application Notes and Protocols: Synthesis of Cyamelide from Cyanuric Acid

Introduction